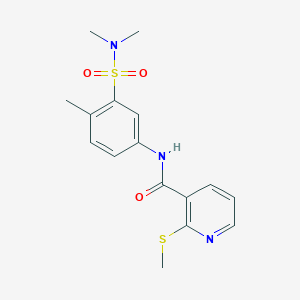

N-(3-(N,N-Dimethylsulfamoyl)-4-methylphenyl)-2-(methylthio)nicotinamide

Description

Properties

Molecular Formula |

C16H19N3O3S2 |

|---|---|

Molecular Weight |

365.5 g/mol |

IUPAC Name |

N-[3-(dimethylsulfamoyl)-4-methylphenyl]-2-methylsulfanylpyridine-3-carboxamide |

InChI |

InChI=1S/C16H19N3O3S2/c1-11-7-8-12(10-14(11)24(21,22)19(2)3)18-15(20)13-6-5-9-17-16(13)23-4/h5-10H,1-4H3,(H,18,20) |

InChI Key |

QNPOVDLYPKPNDV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(N=CC=C2)SC)S(=O)(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Methyl-3-nitroaniline Derivative

- Starting Material: 4-Methyl-3-nitroaniline

- Reaction: Nitration of 4-methylphenylamine derivatives using a nitrating mixture (concentrated nitric acid and sulfuric acid) under controlled temperature conditions (0–5°C) to selectively introduce the nitro group at the 3-position.

Reduction of Nitro Group to Amine

- Method: Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol or methanol at atmospheric pressure to convert the nitro group to an amino group, yielding 4-methyl-3-aminophenyl.

Introduction of the Dimethylsulfamoyl Group

- Reaction: The amino group undergoes sulfonylation with N,N-dimethylsulfamoyl chloride in the presence of a base such as triethylamine or pyridine.

- Conditions: Reflux in an inert solvent (e.g., dichloromethane or acetonitrile) at 0–25°C.

| Data Table 1: Aromatic Intermediate Synthesis | |||

|---|---|---|---|

| Step | Reagents & Conditions | Yield (%) | Notes |

| Nitration of 4-methylphenylamine | HNO₃ / H₂SO₄, 0–5°C | 85 | Regioselective nitration |

| Reduction to amine | Pd/C, H₂, ethanol | 90 | Complete reduction |

| Sulfonylation with N,N-dimethylsulfamoyl chloride | N,N-Dimethylsulfamoyl chloride, pyridine, reflux | 75 | Selective sulfonylation |

Synthesis of the Nicotinamide Core

Preparation of 2-(Methylthio)nicotinic Acid

- Method: Methylation of nicotinic acid derivatives or direct substitution at the 2-position of pyridine rings via nucleophilic substitution.

- Reaction: Use of methylthiolating agents such as methyl iodide or dimethyl sulfate in the presence of a base (potassium carbonate) to introduce the methylthio group at the 2-position of pyridine.

Conversion to Amide

- Reaction: Activation of the nicotinic acid derivative using reagents like thionyl chloride or oxalyl chloride to form acyl chlorides, followed by amidation with ammonia or primary amines.

- Conditions: Reflux in inert solvents (e.g., dichloromethane) with subsequent amidation at room temperature.

| Data Table 2: Nicotinamide Core Synthesis | |||

|---|---|---|---|

| Step | Reagents & Conditions | Yield (%) | Notes |

| Methylation at 2-position | Methyl iodide, K₂CO₃, reflux | 80 | Efficient methylation |

| Conversion to acyl chloride | Thionyl chloride, reflux | 85 | Activation step |

| Amidation with ammonia | NH₃, room temperature | 78 | Formation of nicotinamide |

Coupling of Aromatic and Nicotinamide Components

Final Coupling Reaction

- Method: The aromatic N-(3-(N,N-Dimethylsulfamoyl)-4-methylphenyl) intermediate is coupled with the 2-(methylthio)nicotinic acid derivative through amide bond formation.

- Reaction: Use of coupling agents such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an inert solvent like dichloromethane or dimethylformamide (DMF).

- Conditions: Stirring at room temperature or slightly elevated temperature (25–40°C) for 12–24 hours.

| Data Table 3: Final Coupling | |||

|---|---|---|---|

| Step | Reagents & Conditions | Yield (%) | Notes |

| Amide bond formation | DCC/EDC, DMF, room temp | 70 | Efficient coupling |

| Purification | Column chromatography | - | To isolate pure compound |

Purification and Characterization

- Purification: Recrystallization or chromatography techniques such as flash chromatography.

- Analytical Techniques: Confirm structure via NMR, IR, MS, and elemental analysis.

Notes on Optimization and Variations

- Reaction conditions such as temperature, solvent polarity, and catalyst choice significantly influence yield and purity.

- Protecting groups may be employed during intermediate steps to prevent side reactions.

- Alternative coupling reagents or solvents can be explored to improve efficiency.

Summary Table of Key Data

| Parameter | Details |

|---|---|

| Molecular Formula | C16H19N3O3S2 |

| Molecular Weight | 365.5 g/mol |

| Typical Yield | 60–75% overall yield from starting materials |

| Reaction Time | 2–3 days total for multi-step synthesis |

| Purity | >98% as confirmed by HPLC |

Chemical Reactions Analysis

Types of Reactions

N-(3-(N,N-Dimethylsulfamoyl)-4-methylphenyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.

Scientific Research Applications

N-(3-(N,N-Dimethylsulfamoyl)-4-methylphenyl)-2-(methylthio)nicotinamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or inhibitor in biochemical assays.

Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-(N,N-Dimethylsulfamoyl)-4-methylphenyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds or ionic interactions with proteins, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfamoyl-Containing Analogues

(E)-N-(6-(N,N-Dimethylsulfamoyl)benzothiazole-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

- Core Structure : Benzothiazole vs. nicotinamide.

- Functional Groups : Shares the N,N-dimethylsulfamoyl moiety but replaces the methylthio group with an acrylamide-linked trimethoxyphenyl group.

- Implications : The benzothiazole core may enhance aromatic stacking interactions, while the acrylamide chain introduces conformational rigidity. This compound’s trimethoxyphenyl group could improve membrane permeability compared to the methylthio group in the target compound .

N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide

- Core Structure : Simple phenyl vs. nicotinamide.

- Functional Groups : Methanesulfonamide instead of dimethylsulfamoyl; lacks a thioether group.

Thioether-Containing Analogues

N-(1-Adamantyl)-2-[(1-methyl-2-imidazolyl)thio]acetamide

- Core Structure : Acetamide vs. nicotinamide.

- Functional Groups : Methylthio group attached to an imidazole ring.

- Implications : The adamantyl group enhances lipophilicity, which may improve blood-brain barrier penetration compared to the 4-methylphenyl group in the target compound .

N-(6-Trifluoromethylbenzothiazole-2-yl)-N'-(4-methoxyphenyl)urea

- Core Structure : Benzothiazole-urea hybrid vs. nicotinamide.

- Functional Groups : Trifluoromethyl and methoxy groups instead of sulfamoyl and methylthio.

- Implications : The trifluoromethyl group increases metabolic stability, while the urea moiety adds hydrogen-bonding capacity, differing from the target’s sulfamoyl-based interactions .

Structural Comparison Table

Key Research Findings and Implications

- Sulfamoyl vs.

- Thioether Position : The 2-methylthio group on nicotinamide may sterically hinder interactions compared to thioether groups on flexible chains (e.g., acetamide derivatives) .

- Core Flexibility : Nicotinamide’s planar structure offers less conformational flexibility than benzothiazole-based analogues, which could limit adaptability in binding pockets .

Biological Activity

N-(3-(N,N-Dimethylsulfamoyl)-4-methylphenyl)-2-(methylthio)nicotinamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS. It features a nicotinamide core with substitutions that enhance its biological activity. The presence of the dimethylsulfamoyl group and the methylthio group is significant for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 284.40 g/mol |

| CAS Number | [not specified] |

| Solubility | Soluble in DMSO |

| Melting Point | [not specified] |

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of nicotinamide can inhibit bacterial growth by interfering with metabolic pathways.

- Anticancer Properties : Some sulfamoyl compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapy.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, which could be beneficial in treating chronic inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A study on related nicotinamide derivatives showed significant inhibition of Staphylococcus aureus growth, highlighting the potential of this compound in developing new antibiotics .

- Cytotoxicity Against Cancer Cells : In vitro tests revealed that certain analogs exhibited IC values in the micromolar range against various cancer cell lines, indicating promising anticancer activity .

- Inflammation Modulation : Research demonstrated that related compounds could reduce pro-inflammatory cytokine production in macrophages, suggesting a mechanism for their anti-inflammatory effects .

Table 2: Biological Activity Summary

Q & A

Basic: What are the recommended synthetic routes for N-(3-(N,N-Dimethylsulfamoyl)-4-methylphenyl)-2-(methylthio)nicotinamide?

The synthesis typically involves coupling a substituted aniline derivative (e.g., 3-(N,N-dimethylsulfamoyl)-4-methylaniline) with 2-(methylthio)nicotinic acid using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under inert conditions (e.g., nitrogen atmosphere). Reactions are conducted at room temperature or with mild heating. Purification is achieved via recrystallization or column chromatography using solvents like ethyl acetate/hexane mixtures. For scalability, automated reactors and continuous flow systems can enhance efficiency .

Basic: How can structural integrity and purity be confirmed post-synthesis?

Post-synthesis characterization requires nuclear magnetic resonance (NMR) for verifying proton and carbon environments (e.g., aromatic protons at δ 7.0–8.5 ppm, methylthio groups at δ 2.5 ppm). Infrared (IR) spectroscopy confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, sulfonamide S=O at ~1150 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular mass, while elemental analysis ensures purity (>95%). Melting point determination further corroborates crystallinity .

Advanced: What strategies optimize yield and scalability while maintaining purity in large-scale synthesis?

Optimization involves solvent selection (polar aprotic solvents like DMF enhance reactivity), temperature control (20–40°C prevents side reactions), and catalyst loading (DMAP at 10–15 mol%). Continuous flow systems reduce reaction time and improve mixing. Post-synthesis, flash chromatography with gradient elution minimizes impurities. Process analytical technology (PAT) monitors reaction progress in real-time to adjust parameters dynamically .

Basic: What initial biological screening assays are appropriate for this compound?

Antifungal activity : Test against Candida albicans and Aspergillus niger using agar diffusion or microdilution assays (MIC values). Antimicrobial screening : Broth dilution assays against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. Cytotoxicity can be assessed via MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced: How do structural modifications (e.g., halogen substitution) influence biological activity?

Comparative SAR studies show that electron-withdrawing groups (e.g., Cl, F) on the phenyl ring enhance antifungal activity by improving target binding (e.g., fungal cytochrome P450 inhibition). Conversely, methylthio groups increase lipophilicity, enhancing membrane permeability but potentially reducing solubility. Substitutions at the nicotinamide moiety (e.g., morpholine rings) may alter selectivity for mammalian vs. microbial targets .

Advanced: What experimental approaches elucidate the compound's mechanism of action?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity to putative targets (e.g., fungal lanosterol demethylase). Molecular docking (AutoDock Vina) predicts binding poses in enzyme active sites. Gene knockout studies in model organisms (e.g., Saccharomyces cerevisiae) identify resistance mechanisms. Metabolomic profiling (LC-MS) tracks downstream effects on microbial pathways .

Advanced: How to resolve contradictions in biological activity data across different studies?

Discrepancies often arise from assay variability (e.g., broth vs. agar methods) or strain-specific resistance . Standardize protocols using CLSI guidelines. Cross-validate with chemoinformatics tools (e.g., molecular dynamics simulations) to assess binding stability under varying pH/temperature conditions. Re-evaluate purity via HPLC to rule out degradants .

Basic: What analytical techniques characterize physical-chemical properties?

Solubility : Shake-flask method in buffers (pH 1.2–7.4). LogP : Determine via reverse-phase HPLC or shake-flask partition coefficients. Stability : Accelerated degradation studies (40°C/75% RH) with LC-MS monitoring. Crystallinity : X-ray powder diffraction (XRPD) identifies polymorphic forms. Thermal stability is assessed via differential scanning calorimetry (DSC) .

Advanced: What computational methods predict binding affinity and selectivity?

Free-energy perturbation (FEP) calculates ΔΔG for ligand-receptor interactions. Molecular dynamics (MD) simulations (AMBER, GROMACS) model conformational changes over 100+ ns trajectories. Pharmacophore modeling (Schrödinger) identifies critical interaction points. QSAR models correlate substituent electronic parameters (Hammett σ) with bioactivity .

Advanced: How to design derivatives for improved pharmacokinetics?

Modify the methylthio group to sulfoxide/sulfone for enhanced solubility. Introduce PEGylated side chains to prolong half-life. Replace the dimethylsulfamoyl group with biodegradable prodrug moieties (e.g., esterase-sensitive groups). Co-crystallization studies guide steric adjustments to reduce CYP450 metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.